(R)-Azepan-3-amine (R)-Azepan-3-amine Besifloxacin Impurity G is an intermediate used to prepare ureido thiophene carboxamides as checkpoint kinase inhibitors. It is also an impurity of Besifloxacin.
Brand Name: Vulcanchem
CAS No.: 124932-43-0
VCID: VC21348999
InChI: InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
SMILES: C1CCNCC(C1)N
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

(R)-Azepan-3-amine

CAS No.: 124932-43-0

Cat. No.: VC21348999

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Azepan-3-amine - 124932-43-0

CAS No. 124932-43-0
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name (3R)-azepan-3-amine
Standard InChI InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
Standard InChI Key WJUBYASTGWKFHK-ZCFIWIBFSA-N
Isomeric SMILES C1CCNC[C@@H](C1)N
SMILES C1CCNCC(C1)N
Canonical SMILES C1CCNCC(C1)N

Chemical Properties and Structure

Structural Characteristics

(R)-Azepan-3-amine features a seven-membered saturated ring (azepane) with a nitrogen atom at position 1 and an amino group at position 3 in the R configuration. The compound's structure gives it distinctive chemical properties that are advantageous for pharmaceutical applications. Its structural composition includes a basic amine functional group that can participate in various chemical reactions, making it useful for further derivatization in pharmaceutical synthesis.

Physical and Chemical Properties

(R)-Azepan-3-amine exhibits specific physicochemical properties that affect its handling, storage, and application in chemical synthesis. Table 1 summarizes these key properties:

PropertyValueReference
Molecular FormulaC6H14N2
Molecular Weight114.189 g/mol
Physical AppearanceLight Yellow to Brown Liquid
Density0.9 g/cm³
Boiling Point180.9±8.0 °C at 760 mmHg
Flash Point69.6±22.0 °C
PSA (Polar Surface Area)38.05
LogP-0.02
Assay≥99.0%

The compound's relatively low LogP value (-0.02) indicates moderate hydrophilicity, while its polar surface area (38.05) suggests capacity for hydrogen bonding. These properties influence its solubility characteristics, which are important considerations during synthesis procedures and formulation development.

Chemical Identifiers

For reference purposes, (R)-Azepan-3-amine is associated with several chemical identifiers, as listed in Table 2:

Identifier TypeValueReference
CAS Number124932-43-0
PubChem CID7145034
EINECS Number800-225-1
MDL NumberMFCD00044964
InChIInChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
InChIKeyWJUBYASTGWKFHK-ZCFIWIBFSA-N
SMILESC1CCNCC@@HN

These identifiers are essential for unambiguous identification of the compound in scientific literature, regulatory documentation, and commercial transactions.

Synthesis Methods

Catalytic Reduction Approach

A significant method for synthesizing (R)-Azepan-3-amine involves the catalytic reduction of (3R)-3-aminoazepan-2-one (Compound 1). Research published in Der Pharma Chemica describes a high-yield process using various reducing agents . The reduction can be accomplished using several reagent combinations:

  • NaBH₄/AlCl₃

  • NaBH₄/CaCl₂

  • NaBH₄/DMS (Dimethyl sulfide)

  • NaBH₄/BF₃

  • LiAlH₄

The choice of solvent also plays a crucial role in the reduction process. Common solvents used include:

  • Tetrahydrofuran (THF)

  • Isopropyl ether (IPE)

  • Toluene

  • Acetonitrile (ACN)

The research indicates that this catalytic reduction method produces (R)-Azepan-3-amine with high purity and yield compared to previously reported methods, making it suitable for commercial application . The process is also cost-effective, an important consideration for industrial-scale production.

Manufacturing Considerations

Commercial manufacturing of (R)-Azepan-3-amine requires careful consideration of process parameters to ensure consistent quality and stereopurity. The reduction process must be carefully controlled to maintain the R configuration at the chiral center. Temperature, reaction time, and the ratio of reducing agents are critical parameters that influence the yield and purity of the final product.

Manufacturing facilities typically implement stringent quality control measures throughout the synthesis process to ensure batch-to-batch consistency and meet regulatory requirements for pharmaceutical intermediates. These measures include in-process controls and final product testing to verify chemical identity, purity, and stereochemical integrity.

Applications in Pharmaceutical Development

Role in Besifloxacin Synthesis

The primary application of (R)-Azepan-3-amine is as an intermediate in the synthesis of besifloxacin hydrochloride, a chlorofluoroquinolone antibiotic specifically designed for ophthalmic use . Besifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism of action interferes with the synthesis of bacterial DNA, thereby achieving antibacterial effects .

The FDA approved besifloxacin ophthalmic suspension on May 28, 2009, for the treatment of bacterial conjunctivitis . The presence of the (R)-Azepan-3-amine moiety in the besifloxacin structure contributes to its specific pharmacological properties and antimicrobial spectrum.

Versatility in Pharmaceutical Synthesis

Beyond besifloxacin, (R)-Azepan-3-amine demonstrates considerable versatility in pharmaceutical synthesis. Its high enantiomeric purity makes it valuable for the synthesis of compounds where stereochemical configuration is critical for biological activity .

Research indicates that (R)-Azepan-3-amine can serve as a building block in the synthesis of:

  • Antiviral drugs

  • Antitumor agents

  • Antidepressants

  • Other pharmaceuticals requiring chiral purity

This versatility positions (R)-Azepan-3-amine as a valuable chiral intermediate in the pharmaceutical industry, particularly in the development of novel therapeutic agents where stereochemistry plays a crucial role in drug-target interactions.

Some manufacturers produce (R)-Azepan-3-amine as an analytical standard under rigorous quality management systems. For instance, the product may be developed under the ISO 17034 standard substance producer competence certification system . This certification ensures adherence to international standards for the production of reference materials.

As an intermediate used in pharmaceutical synthesis, (R)-Azepan-3-amine is subject to quality control procedures that may include:

  • Identity testing using spectroscopic methods

  • Purity determination using chromatographic techniques

  • Stereochemical analysis to verify enantiomeric purity

  • Testing for residual solvents and other impurities

These quality control measures are essential for ensuring that the intermediate meets the requirements for pharmaceutical applications, where impurities could affect the safety and efficacy of the final drug product.

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